molecular formula C11H8N4O B15211295 3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine CAS No. 15846-07-8

3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine

Katalognummer: B15211295
CAS-Nummer: 15846-07-8
Molekulargewicht: 212.21 g/mol
InChI-Schlüssel: KUXWROWPSINKNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly its ability to inhibit certain enzymes and induce apoptosis in cancer cells .

Vorbereitungsmethoden

The synthesis of 3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine typically involves a scaffold hybridization technique. This method incorporates the pharmacophoric features of 4-aminopyrimidine and phenyl isoxazole scaffolds . The synthetic route generally includes the following steps:

    Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions.

    Formation of the Pyrimidine Ring: This step involves the reaction of the isoxazole intermediate with suitable reagents to form the pyrimidine ring.

    Final Assembly: The final step involves the coupling of the phenyl group to the isoxazolo[5,4-d]pyrimidine scaffold.

Analyse Chemischer Reaktionen

3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine involves the inhibition of specific enzymes and proteins. One of the key mechanisms is the induction of apoptosis in cancer cells. This is achieved through the elevation of intracellular reactive oxygen species (ROS), which leads to the alteration of mitochondrial membrane potential and subsequent induction of apoptosis . The compound targets various molecular pathways involved in cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine can be compared with other similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit significant biological activities, particularly in inhibiting enzymes like CDK2. 3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine is unique due to its specific scaffold hybridization technique and its potent activity against a broad range of cancer cell lines.

Eigenschaften

CAS-Nummer

15846-07-8

Molekularformel

C11H8N4O

Molekulargewicht

212.21 g/mol

IUPAC-Name

3-phenyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

InChI

InChI=1S/C11H8N4O/c12-10-8-9(7-4-2-1-3-5-7)15-16-11(8)14-6-13-10/h1-6H,(H2,12,13,14)

InChI-Schlüssel

KUXWROWPSINKNP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NOC3=NC=NC(=C23)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.